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molecular formula C11H13NO2 B8436341 2-Cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine

2-Cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine

Cat. No. B8436341
M. Wt: 191.23 g/mol
InChI Key: CHMLCFAYQCGYFX-UHFFFAOYSA-N
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Patent
US07417041B2

Procedure details

A mixture of 2-cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine of Step C (538.2 mg, 2.82 mmol) in 10% aqueous HCl (5 mL) and THF (10 mL) was heated at reflux for 18 h. The cooled reaction mixture was cooled to 0° C. and quenched with saturated aqueous NaHCO3. The reaction mixture was poured into CHCl3 (20 mL). The phases were separated. The aqueous phase was extracted with CHCl3 (10 mL). The combined organic phases were dried (MgSO4), filtered and concentrated. The resulting residue was purified on a Biotage 40S column using 10% ethyl acetate in hexane as the eluent to afford 351.0 mg (2.38 mmol, 85%) of the desired aldehyde as a clear oil.
Quantity
538.2 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]3OCC[O:11]3)[N:5]=2)[CH2:3][CH2:2]1>Cl.C1COCC1>[CH:1]1([C:4]2[N:5]=[C:6]([CH:10]=[O:11])[CH:7]=[CH:8][CH:9]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
538.2 mg
Type
reactant
Smiles
C1(CC1)C1=NC(=CC=C1)C1OCCO1
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NaHCO3
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into CHCl3 (20 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CHCl3 (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on a Biotage 40S column

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.38 mmol
AMOUNT: MASS 351 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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